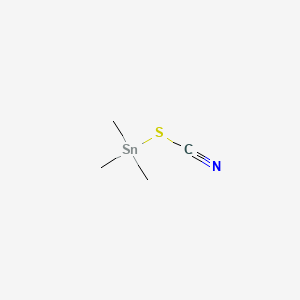
Stannane, thiocyanatotrimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, thiocyanatotrimethyl- is an organotin compound characterized by the presence of a tin atom bonded to three methyl groups and one thiocyanate group. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and industrial processes due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, thiocyanatotrimethyl- typically involves the reaction of trimethyltin chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production of stannane, thiocyanatotrimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Stannane, thiocyanatotrimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it back to its elemental tin form.
Substitution: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other organotin oxides.
Reduction: Elemental tin and methyl derivatives.
Substitution: Various organotin compounds depending on the nucleophile used.
Scientific Research Applications
Stannane, thiocyanatotrimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of stannane, thiocyanatotrimethyl- involves its interaction with molecular targets through the thiocyanate group. This group can form strong bonds with various substrates, facilitating reactions such as nucleophilic substitution and coordination with metal centers. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Trimethyltin chloride: Similar in structure but lacks the thiocyanate group.
Trimethyltin hydroxide: Contains a hydroxide group instead of thiocyanate.
Trimethyltin acetate: Features an acetate group in place of thiocyanate.
Uniqueness
This uniqueness makes it valuable in specific synthetic and industrial processes where the thiocyanate functionality is advantageous .
Properties
CAS No. |
4638-25-9 |
|---|---|
Molecular Formula |
C4H9NSSn |
Molecular Weight |
221.90 g/mol |
IUPAC Name |
trimethylstannyl thiocyanate |
InChI |
InChI=1S/CHNS.3CH3.Sn/c2-1-3;;;;/h3H;3*1H3;/q;;;;+1/p-1 |
InChI Key |
QUVKDNVQEVVRQJ-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](C)(C)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


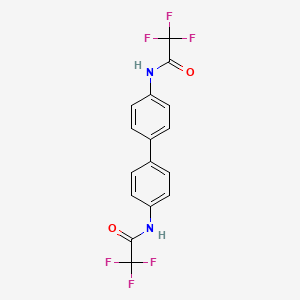
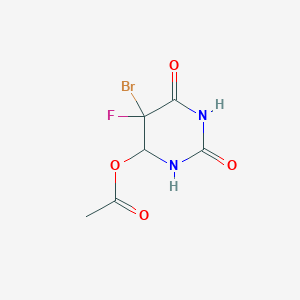
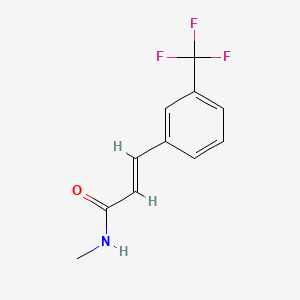
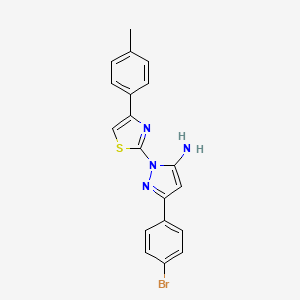
![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169695.png)
![Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate](/img/structure/B14169699.png)
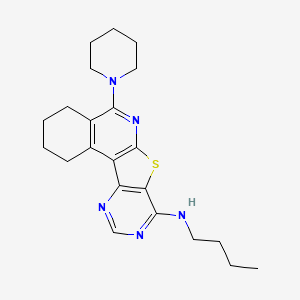
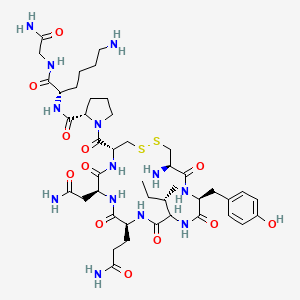
![(2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid](/img/structure/B14169708.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, 1,1-dimethylethyl ester](/img/structure/B14169733.png)
![2-[(2-Methoxyphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14169739.png)
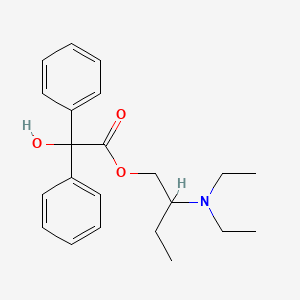
![4-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B14169745.png)
